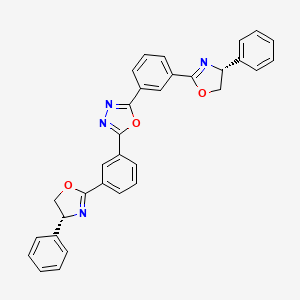![molecular formula C17H10N4O2 B12912998 2-(Benzylideneamino)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B12912998.png)
2-(Benzylideneamino)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzylideneamino)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione is a complex organic compound known for its unique structural features and diverse applications in scientific research. This compound belongs to the class of naphtho[2,3-d][1,2,3]triazole derivatives, which are notable for their potential biological activities and utility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylideneamino)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione typically involves a metal-free domino [3+2] cycloaddition reaction. This method is advantageous due to its mild reaction conditions, good atom economy, and eco-friendly characteristics. The key steps include:
Starting Materials: Easily available starting materials such as naphthoquinone and azides.
Reaction Conditions: The reaction is carried out under mild conditions, often at room temperature, without the need for metal catalysts.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and scalability of the metal-free cycloaddition reaction suggest potential for industrial application. The use of readily available starting materials and mild conditions aligns with industrial goals of cost-effectiveness and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylideneamino)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphtho[2,3-d][1,2,3]triazole scaffold.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions, often involving catalysts or specific solvents.
Major Products
The major products formed from these reactions include various substituted naphtho[2,3-d][1,2,3]triazole derivatives, each with potential unique properties and applications.
Scientific Research Applications
2-(Benzylideneamino)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism by which 2-(Benzylideneamino)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione exerts its effects involves several molecular targets and pathways:
Enzyme Inhibition: It inhibits enzymes such as dihydroorotate dehydrogenase, which is crucial for pyrimidine biosynthesis in cells.
ROS Production: The compound induces the production of reactive oxygen species, leading to oxidative stress and apoptosis in cancer cells.
Molecular Interactions: The compound forms hydrogen bonds and hydrophobic interactions with its targets, stabilizing the inhibitory complexes.
Comparison with Similar Compounds
Similar Compounds
Naphthoquinone Derivatives: Compounds like 1,4-naphthoquinone share structural similarities but differ in their biological activities and reactivity.
Triazole Derivatives: Other triazole-based compounds, such as 1,2,3-triazole, exhibit different chemical properties and applications.
Uniqueness
2-(Benzylideneamino)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione is unique due to its bifunctional nature, combining the properties of both naphthoquinone and triazole moieties. This dual functionality enhances its potential as a versatile compound in various scientific fields.
Properties
Molecular Formula |
C17H10N4O2 |
|---|---|
Molecular Weight |
302.29 g/mol |
IUPAC Name |
2-[(E)-benzylideneamino]benzo[f]benzotriazole-4,9-dione |
InChI |
InChI=1S/C17H10N4O2/c22-16-12-8-4-5-9-13(12)17(23)15-14(16)19-21(20-15)18-10-11-6-2-1-3-7-11/h1-10H/b18-10+ |
InChI Key |
PIAFRFLNEYAEQW-VCHYOVAHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/N2N=C3C(=N2)C(=O)C4=CC=CC=C4C3=O |
Canonical SMILES |
C1=CC=C(C=C1)C=NN2N=C3C(=N2)C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


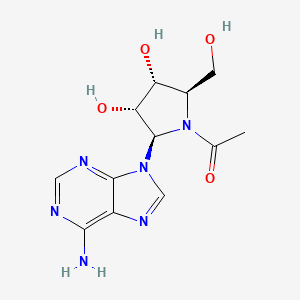
![N-Methyl-3-[4-(propan-2-yl)phenyl]imidazo[1,2-a]pyrazin-8-amine](/img/structure/B12912923.png)
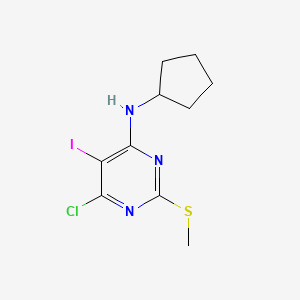
![3-Methylpyrido[3,2-e][1,2,4]triazine](/img/structure/B12912940.png)
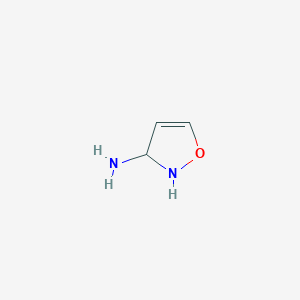
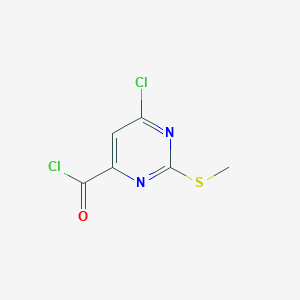
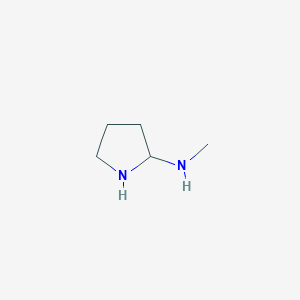
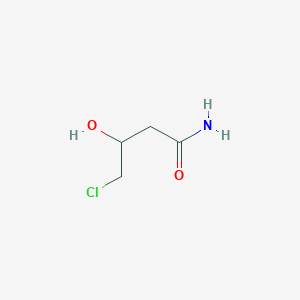
![5-(4-Methoxyphenyl)-N-phenylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B12912963.png)
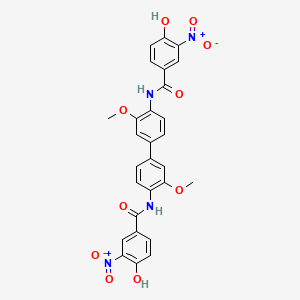

![2,6,6-Trimethyl-5-phenyl-5,6-dihydrofuro[2,3-d]pyrimidin-4(3h)-one](/img/structure/B12912983.png)
